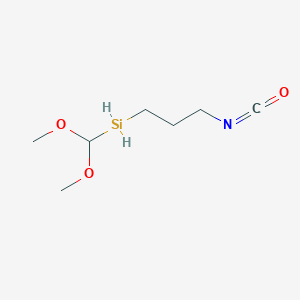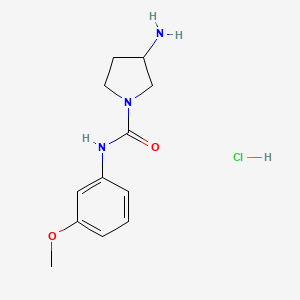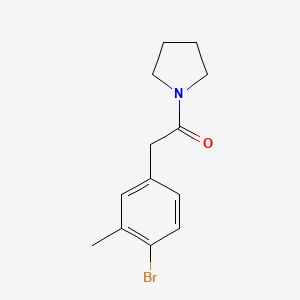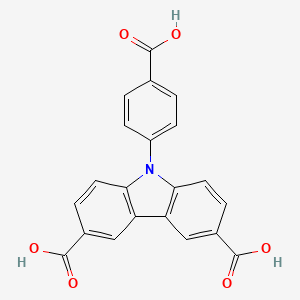
(dimethoxymethyl)(3-isocyanatopropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(dimethoxymethyl)(3-isocyanatopropyl)silane is a specialized compound gaining attention in the chemical industry for its versatility and efficiency in various applications. This compound, characterized by its structural complexity and reactive nature, serves as a pivotal component in advanced material science. Researchers and industrial chemists are drawn to its potential for creating more durable and resilient materials, thus opening new avenues for development in coatings, adhesives, and sealants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (dimethoxymethyl)(3-isocyanatopropyl)silane typically involves a multi-step reaction process that requires precise control over reaction conditions such as temperature and pressure. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst .
Industrial Production Methods: In traditional preparation methods, this compound is mainly synthesized by the phosgene method and thermal cracking method. due to the high reactivity and danger associated with phosgene, it is challenging for ordinary silane manufacturers to use it as a raw material. The thermal cracking method involves the reaction between aminosilane and diethyl carbonate and diamine carbonate, which requires high temperatures and strict production equipment .
化学反応の分析
Types of Reactions: (dimethoxymethyl)(3-isocyanatopropyl)silane undergoes various types of reactions, including substitution and addition reactions. The isocyanate group is highly reactive with nucleophiles, particularly amines and alcohols, allowing it to form urethanes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions typically occur under controlled conditions with specific catalysts to promote the reaction without decomposing the intermediate products .
Major Products Formed: The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings where durability and chemical resistance are required .
科学的研究の応用
(dimethoxymethyl)(3-isocyanatopropyl)silane has a wide range of scientific research applications. In the coatings industry, it is used as a cross-linking agent that improves the adhesion and durability of paints and varnishes on different substrates, including metals, glass, and plastics . In the field of polymer materials, it is used to enhance the adhesive force of resins and improve the resin structure of polyurethane materials . Additionally, it is used in the polyethyleneglycol grafting of mesoporous γ-alumina membranes for solvent-resistant nanofiltration .
作用機序
The mechanism of action of (dimethoxymethyl)(3-isocyanatopropyl)silane involves its highly reactive isocyanate group, which interacts with nucleophiles such as amines and alcohols to form stable urethane and urea linkages. These reactions are crucial for creating durable and chemically resistant materials. The silane base provides a robust backbone that is highly reactive with various substrates due to the presence of silicon, further enhancing its reactivity .
類似化合物との比較
(dimethoxymethyl)(3-isocyanatopropyl)silane is unique due to its combination of a silane base with an isocyanate functional group. Similar compounds include 3-isocyanatopropyl triethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. Compared to these compounds, this compound offers enhanced reactivity and versatility in various applications, particularly in the field of advanced material science .
特性
IUPAC Name |
dimethoxymethyl(3-isocyanatopropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-10-7(11-2)12-5-3-4-8-6-9/h7H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKJPGDMGSMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)










![tert-butyl 3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B8246510.png)

